molecular formula C8H12N4 B177138 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole CAS No. 197355-54-7

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Cat. No. B177138
M. Wt: 164.21 g/mol
InChI Key: SSIRDLZODXOETI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole, also known as PPT, is a chemical compound that has gained significant attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). PPT has been synthesized using various methods and has shown promising results in various scientific applications.

Mechanism Of Action

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole binds to ERα, inducing a conformational change that allows for the recruitment of coactivator proteins, leading to the activation of estrogen-responsive genes. 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have tissue-specific effects, with different gene expression profiles in breast cancer cells compared to bone cells.

Biochemical And Physiological Effects

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have various biochemical and physiological effects, including the inhibition of breast cancer cell proliferation and the promotion of bone formation. 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has also been shown to have neuroprotective effects, reducing neuronal cell death in models of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One advantage of 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole is its high selectivity for ERα, making it a useful tool for studying the role of ERα in various biological processes. However, 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has limitations in terms of its solubility and stability, which can affect its effectiveness in experiments.

Future Directions

Future research on 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole could focus on developing more stable and soluble analogs with improved pharmacokinetic properties. Additionally, further studies could investigate the tissue-specific effects of 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole and its potential as a treatment for neurodegenerative diseases. Finally, 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole could be used as a tool to study the role of ERα in various biological processes, including bone formation and breast cancer development.

Synthesis Methods

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole can be synthesized using various methods, including the reaction of 3-amino-1H-pyrazole with 2-bromo-1-(isopropyl)-benzene. Another method involves the reaction of 3-amino-1H-pyrazole with 1-bromo-2-(isopropyl)benzene, followed by cyclization with triethylorthoformate. These methods have been optimized to produce 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole with high yield and purity.

Scientific Research Applications

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been extensively studied for its potential as a SERM, which is a compound that selectively binds to estrogen receptors, modulating their activity. 2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole has been shown to have high affinity for estrogen receptor alpha (ERα) and low affinity for estrogen receptor beta (ERβ), making it a potential treatment for breast cancer, osteoporosis, and other estrogen-related diseases.

properties

CAS RN

197355-54-7

Product Name

2-Isopropyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole

Molecular Formula

C8H12N4

Molecular Weight

164.21 g/mol

IUPAC Name

6-methyl-2-propan-2-yl-5H-pyrazolo[1,5-b][1,2,4]triazole

InChI

InChI=1S/C8H12N4/c1-5(2)8-9-7-4-6(3)10-12(7)11-8/h4-5,10H,1-3H3

InChI Key

SSIRDLZODXOETI-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=NN2N1)C(C)C

Canonical SMILES

CC1=CC2=NC(=NN2N1)C(C)C

synonyms

1H-Pyrazolo[1,5-b][1,2,4]triazole,6-methyl-2-(1-methylethyl)-(9CI)

Origin of Product

United States

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